molecular formula C19H13ClN2O3S B2594620 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868674-86-6

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2594620
CAS No.: 868674-86-6
M. Wt: 384.83
InChI Key: SGXNYUNFVSQFGA-VZCXRCSSSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2(3H)-ylidene group, a prop-2-yn-1-yl group, a 2,3-dihydrobenzo[b][1,4]dioxine group, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzo[d]thiazol-2(3H)-ylidene group. The presence of the prop-2-yn-1-yl group suggests the possibility of interesting electronic effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the various functional groups in this compound would likely contribute to its overall properties .

Scientific Research Applications

Synthesis and Structural Analysis

The complex chemical compound (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is involved in various scientific research areas, particularly in the synthesis of novel organic compounds. Gabriele et al. (2006) described a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization, demonstrating the potential of such compounds in stereoselective synthesis Gabriele et al., 2006.

Chemosensors for Cyanide Anions

Another significant application of similar compounds is in the development of chemosensors. Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, demonstrating their capability to detect cyanide anions through color change and fluorescence quenching, a critical feature for environmental monitoring and safety applications Wang et al., 2015.

Antimicrobial and Anticancer Agents

On the pharmaceutical front, compounds with similar structural motifs have been explored for their antimicrobial and anticancer properties. Talupur et al. (2021) highlighted the synthesis and biological evaluation of derivatives targeting microbial pathogens, providing a basis for further drug development studies Talupur et al., 2021. Moreover, Kumar and Singh (2020) explored thiazole/oxazole substituted benzothiazole derivatives for anti-inflammatory and analgesic activities, indicating the therapeutic potential of such compounds Kumar & Singh, 2020.

Antibacterial Agents

Palkar et al. (2017) delved into the design, synthesis, and quantitative structure–activity relationships (QSAR) studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing significant antibacterial activity against various pathogens, underscoring the potential use of these compounds in combating bacterial infections Palkar et al., 2017.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-2-10-22-17-12(20)6-5-9-16(17)26-19(22)21-18(23)15-11-24-13-7-3-4-8-14(13)25-15/h1,3-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXNYUNFVSQFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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